![molecular formula C11H18N4O4 B2639217 (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine CAS No. 1214272-53-3](/img/structure/B2639217.png)
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine
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Description
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a white solid that is soluble in organic solvents. This compound has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Mechanism and Application in Boc Group Migration
A study reports a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism involving an unusual nine-membered cyclic transition state, highlighting the chemical behavior and potential synthetic utility of similar compounds (Xue & Silverman, 2010).
Chemoenzymatic Synthesis of Hydroxyproline Derivatives
Another research demonstrates the chemoenzymatic synthesis of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, showing the utility of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine in creating complex molecules through enzymatic resolution (Haddad & Larchevěque, 2005).
Development of Modular Chiral Ligands
Research into creating a family of modular chiral ligands for the enantioselective reduction of prochiral ketones showcases the broader implications of such compounds in asymmetric synthesis and catalysis (Puigjaner et al., 1999).
Synthesis of Epoxy- and Epimino-pyrrolidines
The synthesis of 3,4-epoxy- and 3,4-epiminopyrrolidines through methods that could utilize (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine as a precursor or intermediate is outlined, indicating its relevance in the synthesis of nitrogen-containing heterocycles (Oida & Ohki, 1969).
Synthesis of γ-Branched Amino Acids
The compound's utility in stereocontrolled synthesis processes, particularly in the creation of γ-branched amino acids, is demonstrated, further underscoring its value in complex molecule construction (D'aniello et al., 1996).
Enantioselective Synthesis of Quinolone Antitumor Compounds
A study highlights the chemoenzymatic enantioselective synthesis of a key intermediate for a new quinolone antitumor compound, showcasing the application of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine in the pharmaceutical development process (Kamal et al., 2004).
properties
IUPAC Name |
tert-butyl (3R,4S)-3-acetyloxy-4-azidopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(16)18-9-6-15(5-8(9)13-14-12)10(17)19-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSENIVSIMCJV-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC1N=[N+]=[N-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN(C[C@@H]1N=[N+]=[N-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine |
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